4-Amino-3-nitrobenzylamine hydrochloride
Description
4-Amino-3-nitrobenzylamine hydrochloride (CAS: 865980-54-7) is a substituted benzylamine derivative featuring an amino (-NH₂) group at the 4-position and a nitro (-NO₂) group at the 3-position on the benzene ring, with the benzylamine (-CH₂NH₂) backbone forming the primary structure. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and active pharmaceutical ingredients (APIs) .
Molecular Formula: C₇H₉ClN₃O₂ (inferred from structural analysis).
Molecular Weight: ~202.45 g/mol.
Properties
IUPAC Name |
4-(aminomethyl)-2-nitroaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c8-4-5-1-2-6(9)7(3-5)10(11)12;/h1-3H,4,8-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYYNCJVBVNRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-nitrobenzylamine hydrochloride typically involves the nitration of aniline derivatives followed by the introduction of an aminomethyl group. One common method involves the nitration of 2-nitroaniline, followed by a Mannich reaction to introduce the aminomethyl group. The reaction conditions often include the use of formaldehyde and a secondary amine under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-nitrobenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, sulfonic acids, and nitrating agents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-Amino-3-nitrobenzylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3-nitrobenzylamine hydrochloride involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares 4-amino-3-nitrobenzylamine hydrochloride with structurally related compounds:
Research Findings and Functional Insights
Reactivity and Solubility: The amino group in this compound enhances nucleophilicity, enabling reactions with electrophiles like carbonyl compounds. However, the electron-withdrawing nitro group at the 3-position reduces basicity compared to unsubstituted benzylamine derivatives . The hydrochloride salt form improves aqueous solubility (critical for drug formulation) compared to neutral analogs like 4-nitrobenzylamine, which has a solubility of 1.2 g/L in water at 25°C .
Stability: Nitro groups generally confer thermal stability but may render compounds sensitive to light. For example, 4-nitrobenzylamine hydrochloride degrades under UV exposure, forming nitroso byproducts . In contrast, the amino group in this compound may increase susceptibility to oxidation, necessitating storage under inert conditions .
Applications: Pharmaceuticals: this compound is a precursor in synthesizing kinase inhibitors and antipsychotics, leveraging its dual functional groups for selective binding . Agrochemicals: Derivatives like 4-chloro-2-nitrobenzylamine hydrochloride are used in herbicide development due to their halogen-enhanced lipophilicity . API Synthesis: 4-(Methylamino)-3-nitrobenzoyl chloride is employed in amide bond formation for cardiovascular drugs, highlighting the versatility of nitro-aromatic intermediates .
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